molecular formula C17H19ClN2O2S B5764338 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine

1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B5764338
M. Wt: 350.9 g/mol
InChI Key: INEFDDUCCOCBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the piperazine class of drugs. It is commonly used in scientific research as a tool to investigate various biological processes.

Mechanism of Action

1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine acts as a selective agonist for the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which regulates various cellular processes. Additionally, 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase cAMP levels in cells expressing the 5-HT7 receptor, leading to increased PKA activity. It has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell proliferation and differentiation. Additionally, it has been shown to modulate the activity of the MAO enzyme, leading to altered neurotransmitter metabolism.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a highly selective ligand for the serotonin 5-HT7 receptor, which allows for the investigation of the specific effects of this receptor. Additionally, it has been shown to have good solubility in aqueous solutions, which allows for easy handling and administration. However, one limitation of this compound is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the investigation of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the investigation of its effects on the 5-HT7 receptor in different cell types and tissues. Additionally, further investigation of its effects on the protein kinase CK2 may provide insights into its potential as an anti-cancer agent. Finally, investigation of its effects on neurotransmitter metabolism may provide insights into its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by the addition of phenylsulfonyl chloride. The resulting product is purified using column chromatography. This method yields a high purity product suitable for scientific research.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is widely used in scientific research as a tool to investigate various biological processes. It is commonly used as a ligand for the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognition. It is also used as a substrate for the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and differentiation.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEFDDUCCOCBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-(phenylsulfonyl)piperazine

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